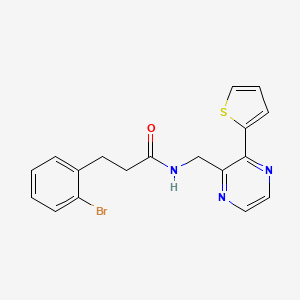

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

説明

3-(2-Bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-bromophenyl group and a pyrazine-thiophene hybrid moiety. This structural complexity positions the compound as a candidate for pharmaceutical or materials science research, though its specific applications remain underexplored in the provided literature.

特性

IUPAC Name |

3-(2-bromophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTYJDATQBJOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and thiophenyl intermediates, which are then coupled with a pyrazinyl moiety through a series of condensation and substitution reactions. Common reagents used in these reactions include brominating agents, thiophene derivatives, and pyrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.

化学反応の分析

Types of Reactions

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

科学的研究の応用

Chemical Synthesis

The synthesis of 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process includes:

- Preparation of Intermediates : The synthesis begins with the formation of the bromophenyl and thiophenyl intermediates.

- Coupling Reactions : These intermediates are coupled with a pyrazinyl moiety through condensation and substitution reactions.

- Optimization of Conditions : Controlled temperatures, specific solvents, and catalysts are essential for achieving high yields and purity.

Medicinal Chemistry

The unique structural features of 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide make it a candidate for pharmaceutical development. Its potential applications include:

- Drug Development : It may serve as a scaffold for designing new drugs targeting specific biological pathways or receptors.

- Biological Interaction Studies : The compound's structure allows for investigations into its interactions with various biological targets, potentially leading to new therapeutic agents .

Materials Science

The electronic properties of this compound suggest its use in advanced materials:

- Organic Electronics : It could be utilized in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its unique electronic characteristics enhance performance .

Biological Studies

Research has indicated that this compound can be used in biochemical assays to study:

- Enzyme Inhibition : Investigating its effects on enzyme activity can lead to insights into metabolic pathways and disease mechanisms.

- Antiviral Activity : Similar compounds have shown potential as antiviral agents, suggesting that this compound may also exhibit such properties .

Case Study 1: Antiviral Activity

A study on related pyrazine compounds revealed that they acted as potent inhibitors of viral proteases, demonstrating significant antiviral activity. This suggests that 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide could be explored for similar antiviral properties against emerging viral threats .

Case Study 2: Biological Targeting

Research focused on targeting α7 nicotinic acetylcholine receptors highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy. Compounds similar to 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide were evaluated for their ability to modulate receptor activity, indicating potential therapeutic applications in neuropharmacology .

Summary of Applications

| Application Area | Specific Uses | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug development, biological interaction studies | New therapeutic agents |

| Materials Science | Organic electronics (OLEDs, OPVs) | Enhanced performance in electronic devices |

| Biological Studies | Enzyme inhibition, antiviral activity | Insights into disease mechanisms |

作用機序

The mechanism by which 3-(2-bromophenyl)-N-(

生物活性

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group, a thiophene ring, and a pyrazine moiety linked through a propanamide functional group. The molecular formula is with a molecular weight of approximately 372.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆BrN₃S |

| Molecular Weight | 372.29 g/mol |

| CAS Number | 2034425-40-4 |

The biological activity of 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be useful in treating infections.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral proteases, suggesting that this compound may also possess antiviral properties.

- Anticancer Potential : Studies on related structures have indicated that they may induce apoptosis in cancer cells or inhibit tumor growth.

- Anti-inflammatory Effects : Compounds with similar frameworks have been reported to reduce inflammatory responses in various models.

Study on Antiviral Activity

A study investigating the antiviral effects of pyrazine derivatives found that compounds similar to 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide demonstrated significant inhibition of Zika virus protease with IC50 values as low as 130 nM . This suggests that the compound may have similar inhibitory effects on other flavivirus proteases.

Anticancer Research

In another study focusing on the structure-activity relationship (SAR) of thiophene derivatives, it was found that modifications in the thiophene ring could enhance cytotoxicity against various cancer cell lines . This indicates that the specific arrangement and substitution patterns in compounds like 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide could be optimized for improved anticancer activity.

Anti-inflammatory Studies

Research into the anti-inflammatory properties of related compounds showed that they could significantly reduce pro-inflammatory cytokine levels in vitro . Given the structural similarities, it is plausible that 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide may exhibit similar effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

- Compound 7c (C16H17N5O2S2) : Contains a 1,3,4-oxadiazole and thiazole ring system. Unlike the target compound, 7c lacks aromatic pyrazine and thiophene groups but includes methylphenyl substituents. Its melting point (134–178°C) suggests moderate thermal stability compared to the target compound, though data for the latter are unavailable .

- Compound 10 (C15H17BF2N3O3SSi) : Features a benzosiloxaborole core and pyrazine group. The silicon-boron framework may enhance stability under physiological conditions, contrasting with the target compound’s bromophenyl-thiophene motif .

- Compound 29 (Z-isomer) : Incorporates a dibenzothiadiazocin ring and fluorophenyl substituents. The fluorine atoms likely improve metabolic stability compared to bromine, but the larger aromatic system may reduce solubility .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The target compound’s 2-bromophenyl group increases molecular weight (vs. methyl-substituted analogues like 7c–7f) and may reduce solubility in polar solvents. In contrast, methyl groups in 7c–7f lower melting points (134–178°C vs. unrecorded for the target) .

- Heteroaromatic Systems : The pyrazine-thiophene unit in the target compound could enhance π-π interactions compared to oxadiazole in 7c–7f or tetrazolyl groups in CAS 483993-91-5 .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Bioactivity Potential: Compounds with pyrazine-thiophene motifs (e.g., ) are often explored for antimicrobial or kinase inhibitory activity, suggesting similar avenues for the target compound .

- Solubility Challenges : The bromophenyl group may hinder aqueous solubility compared to methyl-substituted analogues (7c–7f), necessitating formulation strategies .

- Stability Considerations : Silicon-boron systems (Compound 10) exhibit enhanced hydrolytic stability, a trait absent in the target compound’s structure .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。